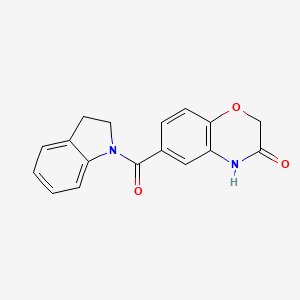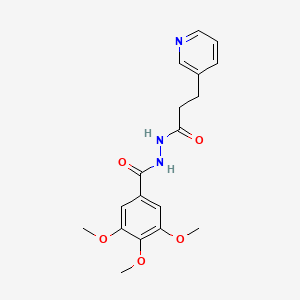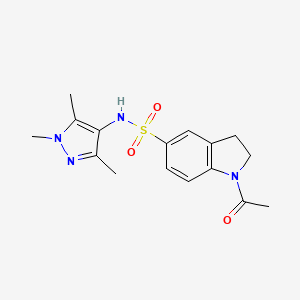
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIBO, is a small molecule that has been studied for its potential use in scientific research. DIBO has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
科学的研究の応用
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has been used in a variety of scientific research applications. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. This compound has been shown to selectively target and crosslink proteins that are in close proximity to each other, allowing researchers to identify and study protein complexes in living cells.
This compound has also been used in studies of cellular signaling pathways. By selectively targeting and crosslinking signaling proteins, this compound can be used to study the dynamics of signaling pathways in living cells.
作用機序
The mechanism of action of 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the formation of covalent bonds between proteins that are in close proximity to each other. This process, known as proximity-induced covalent capture, allows researchers to selectively capture and study protein complexes in living cells.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its ability to selectively capture protein complexes, this compound has been shown to modulate the activity of certain enzymes and to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of using 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its selectivity. This compound can be used to selectively capture and study protein complexes, allowing researchers to gain insights into the function of these complexes in living cells.
However, there are also limitations to using this compound in lab experiments. One limitation is that the compound can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments. Additionally, the formation of covalent bonds between proteins can be irreversible, which can make it difficult to study the dynamics of protein complexes over time.
将来の方向性
There are many potential future directions for research involving 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one. One area of interest is the development of new methods for using this compound to study protein-protein interactions. Researchers are also exploring the use of this compound in the development of new cancer therapies, as the compound has been shown to induce apoptosis in cancer cells.
Another potential area of research involves the use of this compound in the study of infectious diseases. By selectively capturing and studying protein complexes involved in the infection process, researchers may be able to identify new targets for drug development.
Conclusion
In conclusion, this compound is a small molecule that has been extensively studied for its potential use in scientific research. The compound has a variety of biochemical and physiological effects, and its mechanism of action has been well-characterized. While there are limitations to using this compound in lab experiments, the compound has many potential applications in the study of protein-protein interactions, cellular signaling pathways, and disease processes.
合成法
The synthesis method for 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves the reaction of 2-amino-3-carboxymethyl-4,5-dimethoxybenzoic acid with N-carboxybenzylglycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2,3-dihydro-1H-indole to give this compound.
特性
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c20-16-10-22-15-6-5-12(9-13(15)18-16)17(21)19-8-7-11-3-1-2-4-14(11)19/h1-6,9H,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUXRZZSMPJRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(6-methoxyquinoline-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7462771.png)
![4-Methyl-3-[(2-piperidin-1-ylphenyl)sulfamoyl]benzoic acid](/img/structure/B7462783.png)

![2-[(2-bromo-4-fluorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B7462797.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462804.png)




![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B7462850.png)

![6-[(2-Pentylsulfanylbenzimidazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7462859.png)

